4,4-Dimethyl-2-(methylamino)pentan-1-ol
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Overview
Description
4,4-Dimethyl-2-(methylamino)pentan-1-ol is a chemical compound with the molecular formula C8H19NO. It is a derivative of pentanol and contains both a methylamino group and a hydroxyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol typically involves the reaction of 4,4-dimethyl-2-pentanone with methylamine. The reaction is carried out under controlled conditions, often in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-(methylamino)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4,4-dimethyl-2-pentanone, while reduction could produce various amines or alcohols.
Scientific Research Applications
4,4-Dimethyl-2-(methylamino)pentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical drugs.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 4,4-Dimethyl-2-(methylamino)pentan-1-ol exerts its effects involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-2-pentanone: Lacks the methylamino group, making it less reactive in certain types of reactions.
2-Methyl-2-pentanol: Contains a different arrangement of functional groups, leading to different chemical properties.
4,4-Dimethyl-2-(ethylamino)pentan-1-ol: Similar structure but with an ethylamino group instead of a methylamino group.
Uniqueness
4,4-Dimethyl-2-(methylamino)pentan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various applications.
Properties
Molecular Formula |
C8H19NO |
---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
4,4-dimethyl-2-(methylamino)pentan-1-ol |
InChI |
InChI=1S/C8H19NO/c1-8(2,3)5-7(6-10)9-4/h7,9-10H,5-6H2,1-4H3 |
InChI Key |
DMGLTEWVNWMGSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(CO)NC |
Origin of Product |
United States |
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